
Proglumetacin-d4 Dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proglumetacin-d4 Dioxalate is a biochemical used for proteomics research . It is the labelled analogue of Proglumetacin, which is a nonsteroidal anti-inflammatory drug .
Molecular Structure Analysis
The molecular formula of this compound is C50H58D4ClN5O16, and its molecular weight is 1028.53 . The detailed molecular structure is not available in the search results.Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It is soluble in DMSO and Methanol . The melting point is 189-191°C (dec.) .Applications De Recherche Scientifique
1. Treatment Efficacy in Rheumatoid Arthritis
Research demonstrates that Proglumetacin is effective in treating rheumatoid arthritis. A study by Bozsóky and Zahumenszky (1982) found that Proglumetacin was more effective than naproxen in reducing morning stiffness, articular inflammation score index, and erythrocyte sedimentation rate in patients with rheumatoid arthritis (Bozsóky & Zahumenszky, 1982).
2. Application in Cervical and Low-Back Pain
A large, open-label study by Ginsberg and Lefebvre (1995) revealed significant pain reduction and functional improvement in patients with cervical and low-back pain treated with Proglumetacin (Ginsberg & Lefebvre, 1995).
3. Use in Arthritis of the Hip and Knee
Carratelli, Antonini, Messina, and Pica (1985) conducted a study indicating Proglumetacin's efficacy in treating arthritis of the hip and knee, showing a significant reduction in pain and high tolerability (Carratelli et al., 1985).
4. Anti-Inflammatory Mechanism
Ono, Sunami, Yamasaki, Yamamoto, and Miyake (1987) explored Proglumetacin's mechanism as an anti-inflammatory agent, finding that it inhibits cyclo-oxygenase in inflammatory sites and possesses a unique activity on 5-lipoxygenase (Ono et al., 1987).
5. Management of Soft-Tissue Rheumatisms
Brodsky, Bruhwyler, and Famaey (1994) observed Proglumetacin's effectiveness in managing soft-tissue rheumatisms, with significant pain reduction and function improvement reported in patients (Brodsky et al., 1994).
6. Gastric Tolerance and Safety
Ono, Yamasaki, Yamamoto, Sunami, and Miyake (1986) conducted a study comparing the damaging effects of Proglumetacin and indomethacin on the gastrointestinal tract, noting that Proglumetacin has less direct action on the gastrointestinal mucosa, making it a safer option (Ono et al., 1986).
Analyse Biochimique
Cellular Effects
The cellular effects of Proglumetacin-d4 Dioxalate are not well-documented. Proglumetacin, the compound it is an analogue of, is known to have significant effects on cells. As a non-steroidal anti-inflammatory drug, Proglumetacin is metabolized to indometacin and proglumide, a drug with antisecretory effects .
Molecular Mechanism
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Proglumetacin-d4 Dioxalate involves the incorporation of four deuterium isotopes into the Proglumetacin molecule. This can be achieved through a series of chemical reactions that introduce the deuterium atoms at specific positions in the molecule. The dioxalate salt of Proglumetacin-d4 is then formed by reacting Proglumetacin-d4 with oxalic acid.", "Starting Materials": [ "Proglumetacin", "Deuterium gas", "Lithium aluminum deuteride", "Hydrochloric acid", "Sodium hydroxide", "Oxalic acid" ], "Reaction": [ "Step 1: Deuterium gas is introduced into a reaction vessel containing Proglumetacin and a catalyst such as palladium or platinum. The deuterium atoms replace the hydrogen atoms in the molecule at specific positions.", "Step 2: The Proglumetacin-d4 product is isolated and purified.", "Step 3: Lithium aluminum deuteride is added to Proglumetacin-d4 in anhydrous ether to reduce the ketone group to an alcohol.", "Step 4: Hydrochloric acid is added to the reaction mixture to protonate the alcohol and form the corresponding chloride salt.", "Step 5: Sodium hydroxide is added to the reaction mixture to neutralize the acid and form the free base.", "Step 6: Oxalic acid is added to the free base to form the dioxalate salt of Proglumetacin-d4.", "Step 7: The final product is isolated and purified." ] } | |
Numéro CAS |
1346597-85-0 |
Formule moléculaire |
C48H60ClN5O12 |
Poids moléculaire |
938.505 |
Nom IUPAC |
3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-1,1,2,2-tetradeuterioethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate;oxalic acid |
InChI |
InChI=1S/C46H58ClN5O8.C2H2O4/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35;3-1(4)2(5)6/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55);(H,3,4)(H,5,6)/i28D2,30D2; |
Clé InChI |
PXDVAHRYYJUKDC-OHPGHNMMSA-N |
SMILES |
CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Synonymes |
1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid 2-[4-[3-[[4-(Benzoylamino)-5-(dipropylamino)-1,5-dioxopentyl]oxy]propyl]-1-piperazinyl]ethyl-d4 Ester Dioxalate; (+/-)-Proglumetacin-d4 Dioxalate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



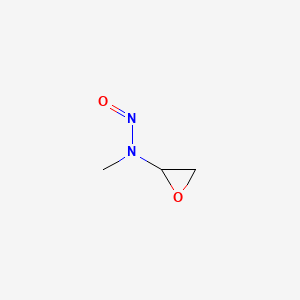
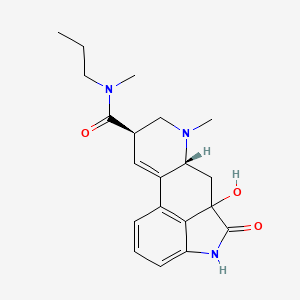
![(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride](/img/structure/B589993.png)
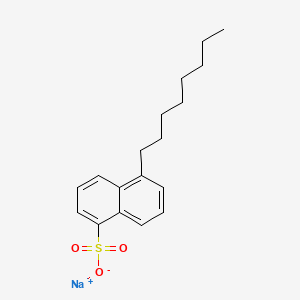

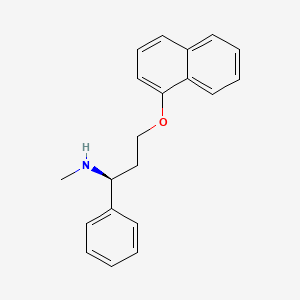

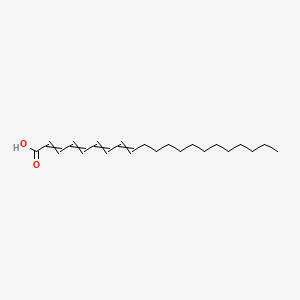
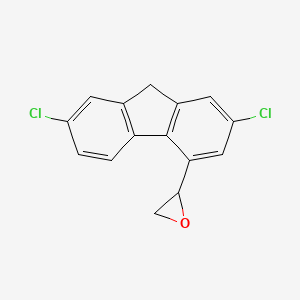
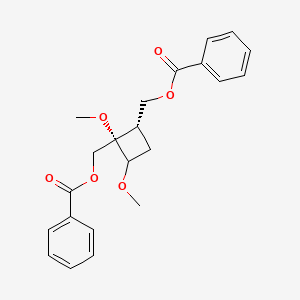
![(1S,2S,3R,4R)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)
